molecular formula C10H14FNO B13054136 (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

Cat. No.: B13054136
M. Wt: 183.22 g/mol
InChI Key: FSABZFYFIIFJAQ-OIBJUYFYSA-N
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Description

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. The compound’s structure features an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a fluoro-substituted benzene derivative.

    Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.

    Formation of Secondary Alcohol: The secondary alcohol is formed via reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon to achieve selective reduction.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be further reduced to form different derivatives, using agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Ammonia, amines

Major Products Formed

    Oxidation: Ketones

    Reduction: Alcohol derivatives

    Substitution: Amides, substituted amines

Scientific Research Applications

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in biological activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol: The enantiomer of the compound, with different stereochemistry.

    1-amino-1-(4-fluoro-3-methylphenyl)propan-2-one: A ketone derivative with different chemical properties.

    1-amino-1-(4-fluoro-3-methylphenyl)propan-2-amine: An amine derivative with distinct reactivity.

Uniqueness

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Biological Activity

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol, a chiral compound with the molecular formula C10_{10}H14_{14}FNO and a molecular weight of 183.22 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a fluoro-substituted aromatic ring, and a secondary alcohol. Its stereochemistry is crucial for its biological activity, as different isomers can exhibit varying pharmacological effects.

PropertyValue
Molecular FormulaC10_{10}H14_{14}FNO
Molecular Weight183.22 g/mol
Boiling Point308.5 ± 37 °C (Predicted)
Density1.134 ± 0.06 g/cm³ (Predicted)
pKa12.55 ± 0.45 (Predicted)

Biological Activity

Research indicates that this compound exhibits significant biological activity across various systems:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, suggesting potential use as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is critical in DNA synthesis pathways. Inhibition of DHFR can lead to reduced proliferation of cancer cells and has implications for treatments in oncology .
  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which could be relevant for mood disorders and other neurological conditions.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of various derivatives of this compound. The results indicated that specific modifications to the structure enhanced the compound's efficacy against cancer cell lines by targeting metabolic pathways essential for tumor growth .

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of enzyme inhibition, this compound was found to exhibit a higher affinity for DHFR compared to related compounds. This suggests that it could serve as a lead compound for developing more potent inhibitors aimed at treating cancers and autoimmune diseases .

Interaction Studies

Interaction studies have focused on understanding how this compound interacts with biological targets:

  • Binding Affinity : Research has shown that the compound binds effectively to active sites of target enzymes, potentially altering their activity and leading to therapeutic effects.
  • Structure–Activity Relationship (SAR) : The relationship between the chemical structure of this compound and its biological activity has been extensively studied. Variations in the fluoro-substituent position have been shown to significantly affect enzyme binding and inhibition profiles .

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1

InChI Key

FSABZFYFIIFJAQ-OIBJUYFYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]([C@H](C)O)N)F

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)F

Origin of Product

United States

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